3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
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Overview
Description
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Another member of the pyrrolopyridine family with different functional groups.
6-phenylmethyl-5H,7H-pyrrolo[3,4-b]pyridine: A structurally similar compound with a phenylmethyl group.
Uniqueness
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
2613385-77-4 |
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Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-7-4-9-5-8(7)10-3-6;;/h2-3,9H,4-5H2,1H3;2*1H |
InChI Key |
OUFHRGMTRBILRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNC2)N=C1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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